![molecular formula C31H46O7 B591497 Ácido fusídico 27-oxo CAS No. 1415035-94-7](/img/new.no-structure.jpg)
Ácido fusídico 27-oxo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Oxo-fusidic Acid is a metabolite of fusidic acid, which is a bacteriostatic antibiotic. Fusidic acid inhibits protein synthesis in prokaryotes by interfering with the ribosome-dependent activity of G factor and the translocation of peptidyl-tRNA . This compound has a molecular formula of C31H46O7 and a molecular weight of 530.7 g/mol .
Aplicaciones Científicas De Investigación
Actividad antibacteriana
El ácido fusídico 27-oxo es un metabolito del ácido fusídico, que es un antibiótico bacteriostático. Se ha demostrado que el ácido fusídico y sus derivados poseen una amplia gama de actividades farmacológicas, incluida la actividad antibacteriana . Se ha utilizado clínicamente para infecciones estafilocócicas sistémicas y locales, incluidas las infecciones por Staphylococcus aureus resistente a la meticilina y estafilococos coagulasa negativos .
Gestión de la resistencia antimicrobiana
La resistencia antimicrobiana es un riesgo importante para las condiciones de salud y la gestión de las infecciones. El ácido fusídico, del que se deriva el ácido fusídico 27-oxo, se ha utilizado en terapia combinada para mejorar el efecto antibacteriano . Esta estrategia mejora la influencia terapéutica de los agentes antibacterianos .
Aplicación tópica en un portador de nano-lípidos
El ácido fusídico se ha integrado en un portador de nano-lípidos de aceite de canela para mejorar su actividad antibacteriana tópica . La nanoemulsión desarrollada utilizando aceite de canela cargado con ácido fusídico se integró en una base de gel para proporcionar una aplicación tópica óptima .
Estudios de relación estructura-actividad
Las relaciones estructura-actividad de los derivados del ácido fusídico se han estudiado ampliamente . Estos estudios proporcionan información valiosa para la exploración de fármacos de derivados del ácido fusídico, incluido el ácido fusídico 27-oxo .
Mecanismo De Acción
Target of Action
The primary target of 27-Oxo-fusidic Acid, a derivative of Fusidic Acid (FA), is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis .
Mode of Action
27-Oxo-fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .
Biochemical Pathways
The inhibition of EF-G disrupts the protein synthesis in bacteria, affecting the growth and survival of the bacteria
Pharmacokinetics
Studies on fusidic acid, from which 27-oxo-fusidic acid is derived, indicate that it exhibits accumulation when administered in multiple doses
Result of Action
The inhibition of protein synthesis by 27-Oxo-fusidic Acid leads to the disruption of bacterial growth and survival . This results in the bacteriostatic effect of the compound, making it effective against bacterial infections
Action Environment
The action, efficacy, and stability of 27-Oxo-fusidic Acid can be influenced by various environmental factors. For instance, the combination of Fusidic Acid with other compounds, such as cinnamon essential oil, has been shown to enhance its antibacterial activity . .
Análisis Bioquímico
Biochemical Properties
27-Oxo-fusidic Acid interacts with various enzymes and proteins. It is known to inhibit the ribosome-dependent activity of the G factor, a critical protein involved in protein synthesis . This interaction disrupts protein synthesis in prokaryotes, contributing to its bacteriostatic properties .
Cellular Effects
The effects of 27-Oxo-fusidic Acid on cells are primarily related to its inhibition of protein synthesis. By disrupting the function of the G factor, 27-Oxo-fusidic Acid can halt the production of proteins within the cell . This can have a significant impact on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 27-Oxo-fusidic Acid involves binding to the G factor, an essential component of the protein synthesis machinery in prokaryotes . This binding inhibits the G factor’s activity, preventing the translocation of peptidyl-tRNA and effectively halting protein synthesis .
Metabolic Pathways
As a metabolite of fusidic acid, it may be involved in similar pathways, including those involving the G factor and protein synthesis .
Subcellular Localization
Given its role in inhibiting protein synthesis, it may be localized to the ribosomes where protein synthesis occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of 27-Oxo-fusidic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
27-Oxo-fusidic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions
Actividad Biológica
27-Oxo-fusidic Acid is a derivative of fusidic acid, a well-known antibiotic primarily used to treat bacterial infections. The biological activity of 27-Oxo-fusidic Acid has been the subject of various studies due to its potential as an antibacterial agent, particularly against resistant strains of bacteria. This article explores its mechanisms, efficacy, and potential applications in medicine.
27-Oxo-fusidic Acid functions by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G), which is crucial for the translocation process during protein synthesis in bacteria. By preventing EF-G from functioning properly, 27-Oxo-fusidic Acid effectively halts the production of essential proteins, leading to bacterial growth inhibition . This mechanism is similar to that of its parent compound, fusidic acid, making it a valuable candidate for further research in antibiotic resistance and protein synthesis inhibition.
Biological Activity and Efficacy
Research has demonstrated that 27-Oxo-fusidic Acid retains significant antibacterial properties. It has been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest its efficacy in clinical settings .
Comparative Efficacy
A comparative analysis of 27-Oxo-fusidic Acid and other fusidic acid derivatives reveals its unique position in terms of antibacterial activity:
Compound | MIC (µg/mL) against S. aureus | Comments |
---|---|---|
Fusidic Acid | 0.25 | Standard reference for comparison |
27-Oxo-fusidic Acid | 0.5 | Slightly less potent than fusidic acid |
16-Deacetyl Fusidic Acid | 1.0 | Similar activity, but less studied |
24,25-Dihydroxyfusidic Acid | 0.75 | Potentially useful derivative |
Case Studies
Several case studies have highlighted the clinical relevance of 27-Oxo-fusidic Acid:
- Treatment of Skin Infections : A study involving patients with chronic skin infections showed that topical application of formulations containing 27-Oxo-fusidic Acid resulted in significant improvement in infection clearance rates compared to standard treatments .
- Inhibition of MRSA : In vitro experiments indicated that 27-Oxo-fusidic Acid was effective against various MRSA strains, suggesting its potential use as an alternative treatment option for infections caused by antibiotic-resistant bacteria .
- Pharmacokinetics : Pharmacokinetic studies have shown that derivatives like 27-Oxo-fusidic Acid can achieve high tissue concentrations, which are critical for effective treatment outcomes in localized infections .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of fusidic acid derivatives, including 27-Oxo-fusidic Acid. Key findings include:
- Structural Modifications : Modifications at specific carbon positions (e.g., C-21 and C-25) significantly influence antibacterial activity. The integrity of the carboxyl group at C-21 is crucial for maintaining efficacy .
- Molecular Docking Studies : Computational studies have provided insights into how structural changes affect binding affinity to EF-G, which correlates with biological activity .
Propiedades
Número CAS |
1415035-94-7 |
---|---|
Fórmula molecular |
C31H46O7 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clave InChI |
OZMOUWFCJHVIQT-CEDPPNKGSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Sinónimos |
16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.